

# Application Notes: Developing Oral Dosage Forms for Loratadine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Aloradine |           |
| Cat. No.:            | B10858135 | Get Quote |

#### Introduction

Loratadine is a second-generation, non-sedating H1 antihistamine widely used for the symptomatic relief of allergic conditions such as rhinitis and urticaria[1][2][3]. It is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, characterized by high permeability but low aqueous solubility[3][4][5]. This poor solubility is a significant challenge in the development of oral dosage forms, as it can lead to variable absorption and bioavailability[5][6]. The primary goal in formulating loratadine is to enhance its dissolution rate to ensure consistent and effective therapeutic outcomes. This document provides detailed protocols and data for developing various oral dosage forms of loratadine, including solid dispersions, direct compression tablets, and wet granulated tablets.

### **Physicochemical Properties of Loratadine**

Understanding the fundamental physicochemical properties of loratadine is the first step in designing an effective oral dosage form. These properties dictate the selection of excipients and manufacturing processes.



| Property          | Value                                                                                                                                        | References    |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Chemical Name     | Ethyl 4-(8-chloro-5,6-dihydro-<br>11H-benzo[3]<br>[4]cyclohepta[1,2-b]pyridin-11-<br>ylidene)-1-<br>piperidinecarboxylate                    | [7][8]        |
| Molecular Formula | C22H23CIN2O2                                                                                                                                 | [3][7]        |
| Molecular Weight  | 382.88 g/mol                                                                                                                                 | [3][7]        |
| Appearance        | White to off-white crystalline powder                                                                                                        | [2][7][9]     |
| Melting Point     | 134-136 °C                                                                                                                                   | [3][8][9]     |
| рКа               | ~4.3 - 5.25                                                                                                                                  | [5][10]       |
| BCS Class         | Class II                                                                                                                                     | [3][4][5]     |
| Solubility        | - Practically insoluble in water (<0.004 mg/mL).[6][8]- Very soluble in acetone, chloroform, and methanol.[7][8][11]- Soluble in ethanol.[8] | [6][7][8][11] |

## **Experimental Workflows & Rationale**

The development process for a loratadine oral dosage form involves a series of logical steps, from initial characterization to final product evaluation. The core challenge, its low solubility, directly influences the choice of formulation strategy.





Click to download full resolution via product page

Fig 1. General workflow for loratadine oral dosage form development.





Click to download full resolution via product page

Fig 2. Rationale for selecting solubility enhancement techniques.

## Protocols: Formulation and Evaluation Protocol 1: Solid Dispersion via Solvent Evaporation

This technique enhances solubility by dispersing loratadine in its amorphous form within a hydrophilic carrier matrix.

Objective: To improve the dissolution rate of loratadine by creating a solid dispersion with a hydrophilic polymer.

#### Materials:

- Loratadine API
- Hydrophilic Carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000, Sodium Alginate)[6][12]
- Solvent (e.g., Methanol, Ethanol)[11][12]
- Mortar and Pestle, Sieve (#20), Desiccator
- Magnetic Stirrer, Water Bath



#### Methodology:

- Accurately weigh loratadine and the selected hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:3).[6]
- Dissolve the hydrophilic carrier in 5-10 mL of the selected solvent (e.g., methanol) using a magnetic stirrer until a clear solution is formed.[11][12]
- Add the weighed loratadine to the polymer solution and continue stirring for 5-10 minutes to ensure complete dissolution.[12]
- Allow the solvent to evaporate at room temperature or in a water bath set to a controlled temperature (e.g., 40-50°C) until a dry mass is obtained.[12]
- Pulverize the resulting dried mass using a mortar and pestle.
- Pass the crushed powder through a sieve to obtain a uniform particle size distribution.[12]
- Store the prepared solid dispersion in a desiccator for further analysis and formulation into tablets.[12]

## Protocol 2: Orally Disintegrating Tablets by Direct Compression

Direct compression is a simple and cost-effective method for tablet manufacturing, suitable for formulations with good flow and compressibility.

Objective: To formulate a fast-dissolving loratedine tablet using superdisintegrants.

#### Materials:

- Loratadine API (or solid dispersion from Protocol 1)
- Superdisintegrant (e.g., Crospovidone, Sodium Starch Glycolate, Croscarmellose Sodium)
   [11][13][14]
- Diluent/Filler (e.g., Mannitol, Microcrystalline Cellulose (MCC))[11][14]



- Sweetener (e.g., Aspartame)[11][14]
- Glidant (e.g., Colloidal Silicon Dioxide)[1][13]
- Lubricant (e.g., Magnesium Stearate)[11][13]
- Blender, Tablet Press

#### Example Formulation Data:

| Ingredient                 | Function          | Quantity per Tablet (mg) |
|----------------------------|-------------------|--------------------------|
| Loratadine                 | API               | 10                       |
| Crospovidone               | Superdisintegrant | 10                       |
| Mannitol                   | Diluent/Sweetener | 123                      |
| Microcrystalline Cellulose | Diluent/Binder    | 50                       |
| Aspartame                  | Sweetener         | 5                        |
| Magnesium Stearate         | Lubricant         | 2                        |
| Total Weight               | 200               |                          |

#### Methodology:

- Accurately weigh all ingredients as per the formulation table.[13]
- Sift loratadine, superdisintegrant, diluents, and sweetener through a suitable sieve (e.g., #40) to ensure uniformity.
- Blend the sifted powders (except the lubricant and glidant) in a blender for 15-20 minutes.
   [15]
- Add the glidant and lubricant (pre-sifted through #60 sieve) to the powder blend and mix for an additional 3-5 minutes.[13][15]
- Evaluate the final blend for pre-compression parameters (see Protocol 4).



• Compress the blend into tablets using a suitable tablet press with appropriate punches.[14]

### **Protocol 3: Chewable Tablets by Wet Granulation**

Wet granulation is used to improve the flow properties and compressibility of the powder blend, especially when direct compression is not feasible.

Objective: To formulate a loratadine chewable tablet with acceptable mechanical strength and palatability.

#### Materials:

- Loratadine API
- Filler (e.g., Lactose, Microcrystalline Cellulose)[2][3]
- Binder (e.g., Povidone K30, Starch Paste)[2][3]
- Granulating Fluid (e.g., Purified Water, Isopropyl Alcohol)[2][3]
- Disintegrant (e.g., Maize Starch)[2]
- Sweetener, Flavoring Agent
- Lubricant (e.g., Magnesium Stearate), Glidant (Talc)
- Rapid Mixer Granulator, Fluidized Bed Dryer, Sieve

#### Methodology:

- Sift and dry mix loratadine and other intragranular excipients (fillers, disintegrants) in a rapid mixer granulator.[2]
- Prepare the binder solution by dissolving the binder (e.g., Povidone K30) in the granulating fluid.[2]
- Add the binder solution slowly to the dry powder mix while mixing to form a damp mass of suitable consistency.[3]



- Pass the wet mass through a sieve (e.g., #12) to form granules.[9]
- Dry the granules in a fluidized bed dryer or a hot air oven at a controlled temperature (e.g., 50-60°C) until the desired moisture content is achieved.[2][9]
- Sift the dried granules through a smaller mesh sieve (e.g., #22).[9]
- Add the extragranular excipients (sweetener, flavor, lubricant, glidant) to the dried granules and blend for 5 minutes.
- Compress the final lubricated granules into chewable tablets.

# Protocols: Quality Control and Evaluation Protocol 4: Pre-Compression Powder Blend Evaluation

Objective: To assess the flow and compaction properties of the powder blend before tableting.



| Parameter       | Method                                                                                                               | Acceptance Criteria                                     |
|-----------------|----------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------|
| Angle of Repose | Fixed funnel method. Measure the height (h) and radius (r) of the powder cone. Calculate $\theta = \tan^{-1}(h/r)$ . | < 30° (Excellent flow) to > 40° (Passable/Poor flow)[2] |
| Bulk Density    | Pour a known weight of powder into a graduated cylinder and record the volume.                                       | Varies by formulation.                                  |
| Tapped Density  | Tap the graduated cylinder containing the powder for a set number of taps until the volume is constant.              | Varies by formulation.                                  |
| Carr's Index    | Calculate: [(Tapped Density -<br>Bulk Density) / Tapped<br>Density] x 100.                                           | 5-15% (Excellent) to > 25%<br>(Very Poor)[14]           |
| Hausner's Ratio | Calculate: Tapped Density /<br>Bulk Density.                                                                         | 1.00-1.11 (Excellent) to > 1.35<br>(Poor)[14]           |

## **Protocol 5: Post-Compression Tablet Evaluation**

Objective: To evaluate the physical properties and quality attributes of the compressed tablets.



| Parameter           | Method                                                                                                                          | Acceptance Criteria                                   |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------|
| Weight Variation    | Weigh 20 tablets individually.  Calculate the average weight.                                                                   | USP standards (e.g., ±7.5% for tablets 130-324 mg)[2] |
| Hardness            | Measure the crushing strength of 5-10 tablets using a hardness tester.                                                          | Typically 3-5 kg/cm <sup>2</sup> for chewable/ODTs[9] |
| Friability          | Weigh a sample of tablets, place them in a friabilator (e.g., 100 rotations), and re-weigh to calculate percentage weight loss. | < 1%[2]                                               |
| Drug Content        | Assay a composite of powdered tablets (e.g., 10 tablets) using a validated HPLC or UV spectrophotometric method.[2]             | 95-105% of label claim[9]                             |
| Disintegration Time | For ODTs/chewable tablets, place in a disintegration apparatus with a suitable medium (e.g., water or simulated saliva).        | < 30-60 seconds for ODTs[11]                          |

### **Protocol 6: In-Vitro Dissolution Testing**

Objective: To measure the rate and extent of drug release from the formulated tablet.

Apparatus: USP Type II (Paddle)[2][16] Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl) is standard.[2][16][17] Other media like pH 4.5 acetate buffer may also be used.[16] Temperature:  $37 \pm 0.5$  °C[2] Paddle Speed: 50 rpm[2][16][17] Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.[2][3]

#### Methodology:

• Calibrate and set up the dissolution apparatus according to the parameters above.



- Place one tablet in each dissolution vessel.
- Withdraw 5 mL samples at each specified time point. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.[2]
- Filter the samples through a 0.45 μm filter.[2]
- Analyze the concentration of loratadine in the filtered samples using a validated UV spectrophotometer at the λmax (approx. 274-280 nm in 0.1 N HCl) or an HPLC method.[2]
   [11][16]
- Calculate the cumulative percentage of drug released at each time point.

Example Dissolution Data from Literature:

| Formulation Type                                      | Dissolution<br>Medium      | % Drug Released<br>(Time)       | Reference |
|-------------------------------------------------------|----------------------------|---------------------------------|-----------|
| Ultra-Fast Dissolving<br>Tablet (Solid<br>Dispersion) | pH 6.8 Phosphate<br>Buffer | ~100% (30 seconds)              | [11]      |
| Chewable Tablet (Wet Granulation)                     | 0.1 N HCl                  | 100% (30 min)                   | [3]       |
| Innovator Product (Claritin®)                         | 0.1 N HCl                  | ~80% (30 min), ~98%<br>(45 min) | [3]       |
| Generic Tablets                                       | 0.1 N HCI                  | >90% (60 min)                   | [16]      |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. colorcon.com [colorcon.com]



- 2. ripbcs.com [ripbcs.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. ijrar.org [ijrar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. wyzant.com [wyzant.com]
- 8. Loratadine | 79794-75-5 [chemicalbook.com]
- 9. ijsdr.org [ijsdr.org]
- 10. iajpr.com [iajpr.com]
- 11. ijrpr.com [ijrpr.com]
- 12. The influence of natural polymers on loratadine's solubility and dissolution profiles PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. Loratadine Tablets [drugfuture.com]
- To cite this document: BenchChem. [Application Notes: Developing Oral Dosage Forms for Loratadine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858135#developing-oral-dosage-forms-for-loratadine-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com